molecular formula C7H9NO2S B040807 Methyl (4-methyl-1,3-thiazol-2-yl)acetate CAS No. 117840-81-0

Methyl (4-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B040807
CAS No.: 117840-81-0
M. Wt: 171.22 g/mol
InChI Key: MTVVMHZOBFCPMW-UHFFFAOYSA-N
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Description

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methylthiazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl (4-methyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure. They are known for their broad spectrum of biological activities, including antimicrobial , antitumor , anti-inflammatory , anticonvulsant , and antifilarial properties. This compound specifically exhibits significant potential in these areas due to its unique structural features.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Thiazole derivatives disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. Studies indicate that this compound can inhibit key metabolic pathways in pathogens, making it a candidate for antimicrobial therapy.
  • Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells. For instance, related thiazole compounds have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency .

3. Biological Activities

The following table summarizes the notable biological activities associated with this compound and related thiazole derivatives:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial enzymes and cell membranes
AntitumorInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntifilarialSignificant in vivo activity against Acanthocheilonema viteae
AnticonvulsantReduction of seizure activity in animal models

4.1 Antitumor Activity

A study evaluated the antiproliferative effects of a thiazole analogue similar to this compound against breast cancer cells. The compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, demonstrating its potential as a lead compound for developing anti-breast cancer agents. Mechanistic studies revealed that the compound inhibits the vascular endothelial growth factor receptor (VEGFR)-2, promoting apoptosis and cell cycle arrest .

4.2 Antimicrobial Efficacy

Research has indicated that thiazole derivatives can effectively combat drug-resistant strains of Mycobacterium tuberculosis. This compound was tested alongside other compounds, showing promising results with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM against various strains .

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and efficacy against various diseases continues to highlight the importance of thiazole derivatives in drug development.

Properties

IUPAC Name

methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVVMHZOBFCPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427879
Record name methyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117840-81-0
Record name methyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
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